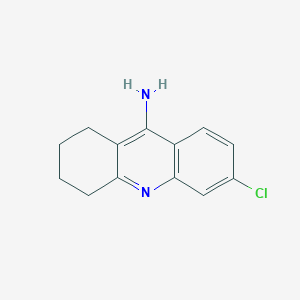

9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE

Description

Significance of the Acridine (B1665455) and Tetrahydroacridine Nucleus in Medicinal Chemistry Research

The acridine and tetrahydroacridine nuclei are of profound importance in medicinal chemistry due to their versatile biological activities. These scaffolds are key components in the development of anticancer agents, antibacterial compounds, and, most notably, drugs for neurodegenerative diseases. Their ability to intercalate into DNA and inhibit crucial enzymes has made them a focal point of extensive research and drug discovery programs. The tetrahydroacridine scaffold, in particular, is a fundamental component of Tacrine (B349632), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.

Overview of Mechanistic Investigations for Acridine-Based Compounds

The primary mechanism through which many acridine-based compounds exert their biological effects is through DNA intercalation. The planar nature of the acridine ring allows it to slip between the base pairs of the DNA double helix, disrupting DNA replication and transcription processes. This mechanism is central to the anticancer properties of several acridine derivatives.

Furthermore, specific substitutions on the acridine or tetrahydroacridine ring can lead to potent and selective inhibition of various enzymes. A prime example is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Rationale for Researching 9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE within its Structural Class

The parent compound, 9-amino-1,2,3,4-tetrahydroacridine (Tacrine), while effective as a cholinesterase inhibitor, is associated with dose-limiting hepatotoxicity. This has spurred the development of analogs with improved safety profiles and enhanced efficacy. The introduction of a chlorine atom at the 6-position of the tetrahydroacridine nucleus, yielding this compound (also known as 6-chlorotacrine), represents a strategic modification. Research has shown that this substitution can significantly enhance the compound's inhibitory potency against acetylcholinesterase, in some cases by two orders of magnitude compared to Tacrine. nih.gov The rationale behind investigating this specific compound is to leverage the potent cholinesterase inhibitory activity of the tetrahydroacridine scaffold while potentially mitigating the adverse effects associated with the parent drug, making it a promising candidate for further development in the context of Alzheimer's disease therapeutics. nih.govnih.gov

Detailed Research Findings

Scientific investigations into this compound have primarily focused on its role as a potent cholinesterase inhibitor.

Cholinesterase Inhibitory Activity

Studies have consistently demonstrated that this compound is a highly potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The chlorine atom at the 6-position has been shown to strongly enhance its inhibitory activity against AChE. nih.gov This enhanced potency is a key factor driving the interest in this compound for the potential treatment of Alzheimer's disease, where the inhibition of these enzymes is a primary therapeutic goal.

| Compound | Target Enzyme | Reported Potency |

|---|---|---|

| This compound (6-Chlorotacrine) | Acetylcholinesterase (AChE) | Significantly more potent than Tacrine nih.gov |

| 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) | Acetylcholinesterase (AChE) | Potent inhibitor |

| This compound (6-Chlorotacrine) | Butyrylcholinesterase (BChE) | Inhibitor |

| 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) | Butyrylcholinesterase (BChE) | Inhibitor |

Properties

IUPAC Name |

6-chloro-1,2,3,4-tetrahydroacridin-9-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZMDBQRGRRPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5778-84-7 | |

| Record name | 6-Chlorotacrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLOROTACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5T9A4VHZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Activity Relationship Sar and Structural Optimization Studies of 9 Amino 6 Chloro 1,2,3,4 Tetrahydro Acridine Analogues

Influence of the 9-Amino Functionality on Mechanistic Profiles

The 9-amino group is a critical pharmacophore for the biological activity of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine analogues. Its presence is fundamental to the interaction with biological targets, such as acetylcholinesterase (AChE). The primary amine at the 9-position is believed to be a key anchoring point within the active site of AChE.

Modifications to the 9-amino functionality have been shown to significantly impact the mechanistic profile and inhibitory potency of these compounds. The introduction of substituents on the 9-amino group can modulate activity. For instance, replacing the primary amino group with an azetidine (B1206935) moiety has been explored in the synthesis of tacrine (B349632) analogues. Furthermore, creating hybrid molecules by linking other pharmacophores to the 9-amino group through various linkers has been a common strategy to develop multi-target-directed ligands.

The length and nature of the alkyl chain attached to the 9-amino functionality also play a crucial role in determining the biological activity. Studies on quinacrine (B1676205) analogues, which share the 9-aminoacridine (B1665356) core, have demonstrated that the length of the alkyl linker and the substituents on the distal tertiary amino group greatly influence their activity. This suggests that the 9-amino side chain extends into specific regions of the target's binding pocket, and its properties can be fine-tuned to optimize interactions.

Role of Halogen Substitution (e.g., 6-Chloro) on Molecular Interactions and Biological Activity

The substitution pattern on the acridine (B1665455) ring is a key determinant of the biological activity of 9-aminotetrahydroacridine analogues. Specifically, the presence of a chlorine atom at the 6-position has been shown to be highly advantageous.

Research has consistently demonstrated that the 6-chloro substitution significantly enhances the inhibitory potency against acetylcholinesterase. Quantitative structure-activity relationship (QSAR) studies have revealed that electron-withdrawing groups at the 6-position of the tacrine nucleus have a favorable effect on AChE inhibitory activity. In contrast, substitution at the 7-position often leads to a decrease in potency due to detrimental steric effects.

The enhanced activity of 6-chloro-substituted analogues can be attributed to several factors. The chloro group's electron-withdrawing nature can influence the electronic distribution of the acridine ring system, potentially enhancing its binding affinity to the target enzyme. Molecular docking studies suggest that the 6-chloro substituent can engage in favorable interactions within the active site gorge of AChE, contributing to a more stable enzyme-inhibitor complex.

The following table summarizes the effect of substitution on the acridine ring on AChE inhibitory activity for some tacrine analogues:

| Compound | Substitution | Relative AChE Inhibitory Potency |

| Tacrine | Unsubstituted | Baseline |

| 6-Chloro-9-aminotetrahydroacridine | 6-Chloro | Significantly Increased |

| 7-Chloro-9-aminotetrahydroacridine | 7-Chloro | Decreased |

| 6-Bromo-9-aminotetrahydroacridine | 6-Bromo | Increased |

Impact of Tetrahydroacridine Ring System Modifications on Research Outcomes

The 1,2,3,4-tetrahydroacridine (B1593851) scaffold serves as the core structural framework, and its modification can lead to significant changes in biological activity. The saturated cyclohexane (B81311) ring imparts a specific three-dimensional conformation to the molecule, which is crucial for its interaction with biological targets.

Alterations to this ring system have been a subject of extensive research. For example, increasing the bulk and flexibility of the saturated ring has been shown to impact activity. Fusing an additional benzene (B151609) ring to the alicyclic portion of the molecule has also been explored, though this often results in compounds with reduced activity against cholinesterase enzymes.

Conversely, the development of hybrid molecules that retain the tetrahydroacridine core while incorporating other heterocyclic moieties has yielded promising results. For instance, linking the tacrine scaffold to other biologically active fragments, such as those with antioxidant or neuroprotective properties, has led to the creation of multi-target-directed ligands with potentially enhanced therapeutic profiles. The synthesis of tacrine-coumarin and tacrine-ferulic acid hybrids are examples of this strategy, aiming to address the multifactorial nature of certain diseases.

Analysis of Planar Molecular Surface Area and Cationic Ionization in Relation to Biological Activity

The planar aromatic surface of the acridine ring system is a key feature for its primary binding interactions, particularly through π-π stacking with aromatic amino acid residues in the active site of enzymes like acetylcholinesterase. The planarity of this region allows for effective intercalation and interaction within the narrow gorge of the AChE active site.

Cationic ionization of the 9-aminoacridine core is also a critical factor for biological activity. At physiological pH, the 9-amino group is protonated, carrying a positive charge. This cationic center is thought to interact with anionic or electron-rich sites within the biological target. The pKa of the molecule, which determines the degree of ionization, is therefore a significant parameter influencing its activity. SAR studies on 9-anilinoacridines have indicated that high pKa values, which correlate with a greater degree of protonation, are associated with increased activity.

The general insensitivity of apparent DNA binding constants to substituent effects in some 6-chloro-9-aminoacridine derivatives has been attributed to a masking effect of the formal charge on the ring, highlighting the importance of the cationic nature of the molecule in its interactions.

Correlation of Physicochemical Properties (e.g., Lipophilicity, Charge Density) with Mechanistic Attributes

The physicochemical properties of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine analogues play a pivotal role in their mechanistic attributes, including their ability to cross biological membranes and interact with their targets. Lipophilicity, often expressed as the partition coefficient (log P), is a crucial parameter.

QSAR studies have frequently incorporated lipophilicity as a descriptor to model the biological activity of tacrine analogues. A certain degree of lipophilicity is necessary for the molecule to penetrate the blood-brain barrier and reach its target in the central nervous system. However, excessive lipophilicity can lead to non-specific binding and reduced bioavailability. The introduction of the 6-chloro substituent, while enhancing inhibitory potency, also increases the lipophilicity of the molecule. Therefore, a balance must be struck to optimize both target engagement and pharmacokinetic properties.

The following table illustrates the general correlation of key physicochemical properties with the acetylcholinesterase inhibitory activity of tacrine analogues:

| Physicochemical Property | Influence on AChE Inhibition | Rationale |

| Lipophilicity (log P) | Optimal range required | Necessary for blood-brain barrier penetration, but excessive lipophilicity can be detrimental. |

| Cationic Charge (pKa) | Higher pKa can be favorable | Increased protonation at physiological pH enhances interaction with anionic sites of the target. |

| Electron-withdrawing substituents (at position 6) | Generally favorable | Enhances binding affinity through modification of the electronic properties of the acridine ring. |

| Steric Bulk (at position 7) | Generally unfavorable | Can cause steric hindrance within the narrow active site gorge of the enzyme. |

Molecular Mechanisms of Action of 9 Amino 6 Chloro 1,2,3,4 Tetrahydro Acridine

DNA Intercalation and Interaction Mechanisms

The planar aromatic structure of acridine (B1665455) derivatives is a key feature that facilitates their interaction with biological macromolecules, most notably deoxyribonucleic acid (DNA). nih.gov These interactions are fundamental to their biological activities. The primary mode of interaction for many acridine compounds is DNA intercalation, a process involving the insertion of the planar molecule between the base pairs of the DNA double helix. medchemexpress.com This binding is stabilized by a combination of forces that lead to significant alterations in the structure and function of the DNA molecule.

The core mechanism driving the intercalation of the 9-amino-6-chloro-1,2,3,4-tetrahydroacridine ring system into the DNA helix is the formation of π-π stacking interactions. medchemexpress.comacs.org These non-covalent interactions occur between the electron-rich π-orbitals of the planar acridine tricycle and the π-orbitals of the DNA base pairs (adenine-thymine and guanine-cytosine). acs.orgresearchgate.netmdpi.com The planar geometry of the acridine core allows it to fit snugly into the space created as the DNA helix locally unwinds to accommodate it. medchemexpress.com This stacking helps to stabilize the drug-DNA complex, contributing significantly to the binding affinity. researchgate.net The strength of these interactions can be substantial, comparable in energy to hydrogen bonds, and they are crucial for stabilizing the intercalated state. researchgate.net

In addition to π-π stacking, hydrogen bonds play a critical role in the binding and stabilization of intercalating agents within the DNA structure. medchemexpress.comnih.gov The 9-amino group of the tetrahydroacridine scaffold can act as a hydrogen bond donor, forming specific contacts with acceptor atoms on the DNA base pairs or the phosphate (B84403) backbone. acs.orgscispace.comgoogle.com These hydrogen bonds contribute to the specificity and stability of the interaction. scispace.com Under physiological conditions, the basic amino group at the C-9 position can be protonated, carrying a positive charge. acs.org This allows for electrostatic interactions with the negatively charged phosphate groups on the DNA backbone, further enhancing the binding affinity of the ligand to the nucleic acid. acs.org

The physical insertion of the 9-amino-6-chloro-1,2,3,4-tetrahydroacridine molecule between DNA base pairs necessitates significant structural changes in the DNA double helix. nih.govmdpi.com A primary consequence of this intercalation is the unwinding of the DNA helix at the site of binding. This change in the twist of the DNA is quantified by the unwinding angle. Studies on various acridine derivatives have established their capacity to unwind DNA. For instance, 9-aminoacridine (B1665356) has been shown to have a consistent unwinding angle of approximately 17 degrees. nih.govub.edumdpi.comresearchgate.net Research on a series of 6-chloro-substituted acridine derivatives also revealed unwinding angles close to 17 degrees. nih.gov The parent compound, 9-amino-1,2,3,4-tetrahydroacridine (tacrine), demonstrates an unwinding angle that is dependent on ionic strength, which suggests a complex binding mechanism that can include non-intercalative interactions at lower salt concentrations. nih.govmdpi.com This distortion of the DNA helix can interfere with the binding of DNA-processing enzymes, thereby disrupting critical cellular processes like replication and transcription.

Table 1: DNA Unwinding Angles of Acridine Derivatives

| Compound | Unwinding Angle (degrees) | Ionic Strength Conditions |

| 9-Aminoacridine | ~17° | Constant across tested ionic strengths nih.govub.eduresearchgate.net |

| 6-Chloro-substituted acridines | ~17° | Not specified nih.gov |

| 9-Amino-1,2,3,4-tetrahydroacridine | Dependent on ionic strength | Increases with increasing ionic strength nih.govmdpi.com |

| Ethidium | ~26° | Reference compound ub.edu |

Enzyme Inhibition and Modulation

The biological effects of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine and related compounds are not limited to their direct interaction with DNA. They are also potent inhibitors of key enzymes involved in DNA topology and neurotransmission.

DNA topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial for processes like replication and transcription. nih.gov Acridine derivatives are a well-established class of topoisomerase inhibitors, targeting both topoisomerase I and topoisomerase II. nih.govacs.org The inhibitory mechanisms are broadly categorized into two types: topoisomerase poisoning and catalytic inhibition.

Topoisomerase Poisons function by stabilizing the "cleavage complex," a transient intermediate in the enzyme's reaction cycle where the enzyme is covalently bound to the cleaved DNA strand(s). medchemexpress.commdpi.com By preventing the re-ligation of the DNA break, these agents convert the enzyme into a DNA-damaging agent, leading to the accumulation of DNA strand breaks and subsequent cell death. nih.govmdpi.commdpi.comresearchgate.net Many intercalating drugs, including acridine derivatives like amsacrine, act as topoisomerase II poisons. medchemexpress.commdpi.com

Catalytic Inhibitors , in contrast, interfere with the enzyme's catalytic cycle without trapping the cleavage complex. medchemexpress.comnih.gov This can occur through various mechanisms, such as preventing the enzyme from binding to DNA or inhibiting its ATPase activity (in the case of topoisomerase II). nih.govacs.org Some 9-aminoacridine derivatives have been developed as catalytic inhibitors of topoisomerase II, a mechanism that may reduce the risk of secondary malignancies associated with DNA strand breaks caused by topoisomerase poisons. Studies have shown that different substituted 9-aminoacridines can act as catalytic inhibitors of topoisomerase II, while some also have the ability to stabilize topoisomerase I-DNA complexes. medchemexpress.com

9-Amino-1,2,3,4-tetrahydroacridine (tacrine) and its derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govacs.org This inhibitory action increases the levels of acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. acs.org

The mechanism of inhibition is often complex, involving interactions with multiple sites on the enzyme. The AChE enzyme features a narrow gorge containing the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near the entrance. researchgate.net Many tacrine (B349632) derivatives function as dual binding site inhibitors , simultaneously interacting with both the CAS and the PAS. nih.govub.eduresearchgate.netmdpi.com The tetrahydroacridine moiety typically binds to the CAS, while a linked side chain extends up the gorge to interact with the PAS. nih.govmdpi.com This dual binding can lead to highly potent and sometimes selective inhibition. Kinetic analyses frequently reveal a mixed-type inhibition pattern for these compounds, confirming their interaction with more than one site on the enzyme. mdpi.commdpi.comresearchgate.net

The substitution on the tacrine ring significantly influences inhibitory potency and selectivity. The inclusion of a chlorine atom at the 6-position, as in 9-amino-6-chloro-1,2,3,4-tetrahydroacridine, has been explored in numerous derivatives and is often associated with potent cholinesterase inhibition. mdpi.comnih.govscispace.comgoogle.comub.edu For example, heptylene-linked bis-(6-chloro)tacrine was found to be 3000 times more effective than tacrine at inhibiting rat AChE. nih.govscispace.com

Table 2: Cholinesterase Inhibitory Activity of Selected Tetrahydroacridine Derivatives

| Compound | Target Enzyme | IC₅₀ Value |

| Tacrine (THA) | AChE | 31 nM medchemexpress.com |

| Tacrine (THA) | BuChE | 25.6 nM medchemexpress.com |

| Tacrine-coumarin hybrid (7c) | human AChE | 0.0154 µM (15.4 nM) acs.org |

| Tacrine derivative (6b) | human AChE | 0.0263 µM (26.3 nM) acs.org |

| Tacrine derivative (6b, 6c, 7c) | human BuChE | 0.228 - 0.328 µM acs.org |

| Quinolotacrine hybrid (6m) | AChE | 0.285 µM mdpi.com |

| Tacrine-quinoline hybrid (16e) | AChE | 0.10 µM researchgate.net |

| Tacrine-quinoline hybrid (16e) | BuChE | 0.043 µM researchgate.net |

| Heptylene-linked bis-(6-chloro)tacrine | rat AChE | ~3000x more potent than tacrine nih.govscispace.com |

Kinase Inhibition (e.g., Haspin, DYRK1A, DYRK2, PI3K, CDK) by Acridine Analogues

Acridine analogues have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular processes. The planar aromatic structure of the acridine core is a key feature that facilitates binding to the ATP-binding pocket of these enzymes. Research has particularly highlighted their inhibitory activity against Haspin and Dual-specificity tyrosine-regulated kinases (DYRKs). nih.govnih.govresearchgate.net

A high-throughput screening of approximately 140,000 compounds identified an acridine derivative as a potent inhibitor of Haspin, a serine/threonine kinase essential for the normal progression of mitosis. nih.govnih.gov Subsequent profiling of this compound against a panel of 270 kinases showed it also strongly inhibited DYRK2, another serine/threonine kinase. nih.govnih.gov The DYRK family, which includes DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, is involved in regulating a wide array of cellular processes, including cell cycle progression, cell proliferation, and DNA damage response. google.comccspublishing.org.cnnih.gov

Structure-activity relationship (SAR) studies on the acridine series have demonstrated that inhibitory activity against Haspin and DYRK2 shares many similarities. nih.govnih.gov However, specific structural modifications can confer selectivity. For instance, optimization studies have led to the development of potent Haspin inhibitors with significant selectivity over DYRK2, and conversely, moderately potent DYRK2 inhibitors with selectivity over Haspin. nih.govnih.govresearchgate.net

| Acridine Analogue | Target Kinase | IC₅₀ Value | Selectivity |

|---|---|---|---|

| Analogue 33 | Haspin | <60 nM | 180-fold over DYRK2 |

| Analogue 41 | DYRK2 | <400 nM | 5.4-fold over Haspin |

| Initial Hit Compound | DYRK2 | 2 nM | - |

| LDN-209929 | Haspin | 55 nM | 180-fold vs DYRK2 (IC₅₀=9.9 μM) |

Telomerase Inhibition Pathways

Acridine derivatives are recognized as effective inhibitors of telomerase, an enzyme crucial for maintaining telomere length and implicated in the immortalization of cancer cells. rsc.org The primary mechanism of inhibition for many acridine compounds involves the stabilization of G-quadruplex structures. nih.govnih.gov These are four-stranded DNA structures formed in guanine-rich sequences, such as those found at the ends of telomeres. By binding to and stabilizing the G-quadruplex, the acridine molecule prevents the telomerase enzyme from accessing and elongating the telomere, leading to telomere shortening and eventual cell senescence or apoptosis. nih.govresearchgate.net

Studies on various substituted acridine derivatives have demonstrated potent telomerase inhibition, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net For example, a series of 3,6-disubstituted acridines showed IC₅₀ values against telomerase between 1.3 and 8 µM. nih.gov The cellular activity of some acridine compounds, like BRACO-19, is attributed not only to telomere shortening but also to the uncapping of the 3' telomere ends. nih.gov This is achieved by displacing the single-stranded telomere-binding protein hPOT1 from the DNA overhang, which exposes the telomere end and can trigger a DNA damage response. nih.gov

Another indirect pathway of telomerase inhibition by acridine compounds involves the chaperone protein HSP90. spandidos-publications.com Telomerase activity is dependent on HSP90. Certain acridine derivatives can bind to HSP90, forming bifunctional inhibitor ligands that disrupt the chaperone's function, leading to the inhibition of telomerase activity and a downregulation of its expression. spandidos-publications.com

Interaction with Other Biomolecules

Binding to Serum Albumins (e.g., Human Serum Albumin, Bovine Serum Albumin)

The interaction of acridine derivatives with serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), is a critical factor in their pharmacokinetic profile. These transport proteins can significantly influence the distribution and availability of drugs in the body. researchgate.net Studies using fluorescence spectroscopy have shown that acridine compounds, including 9-aminoacridine derivatives, can bind strongly to HSA and BSA. nih.govnih.gov

The binding interaction typically results in fluorescence quenching of the albumin's intrinsic tryptophan fluorescence. nih.gov This phenomenon allows for the calculation of key binding parameters. For instance, a study on the interaction between acridine orange and BSA determined the equilibrium constant (k) to be 4848.64 L·mol⁻¹ with approximately one binding site (n=0.82). nih.gov Similarly, research on 9-aminoacridine and 9-amino-6-chloroacridine with HSA revealed a single protein fixation site for these ligands. nih.gov The primary forces stabilizing these complexes are often hydrophobic interactions. nih.gov

| Acridine Compound | Albumin | Binding Constant (K) | Number of Binding Sites (n) |

|---|---|---|---|

| Acridine Orange | BSA | 4848.64 L·mol⁻¹ | 0.82 |

| Acridine | HSA | 1.54 x 10⁵ L·mol⁻¹ | ~1 |

| 9-Aminoacridine | HSA | - | ~1 |

| 9-Amino-6-chloroacridine | HSA | - | ~1 |

Modulation of ATP-Binding Cassette (ABC) Transporters

ATP-binding cassette (ABC) transporters are membrane proteins that play a crucial role in cellular detoxification and, in the context of oncology, in multidrug resistance (MDR) by actively effluxing chemotherapeutic agents from cancer cells. mdpi.com Acridine analogues have been shown to modulate the function and expression of several key ABC transporters, including ABCB1 (P-glycoprotein/MDR1), ABCC1 (MRP1), and ABCG2 (BCRP). mdpi.comnih.gov

For example, a synthetic acridine-based chalcone (B49325) analogue, 1C, was found to significantly lower the protein levels of ABCB1 in human colorectal adenocarcinoma cells. muni.cznih.gov This effect was observed at various time points (24, 48, and 72 hours), while the gene expression of ABCB1 was downregulated within the first 24 hours. mdpi.com The same compound also reduced ABCC1 protein levels after 48 hours of incubation. muni.cznih.gov Molecular docking studies suggest that this modulation may occur through an allosteric mechanism, where the compound binds to a modulator site on the transporter rather than directly competing with the substrate. muni.czresearchgate.net This interaction can alter the transporter's conformation and ATPase activity, thereby inhibiting its efflux function. researchgate.net The ability of acridine derivatives to modulate ABC transporters highlights their potential to reverse chemoresistance in cancer cells.

Cellular and Biochemical Pathway Modulation

Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M, S phase)

A significant mechanism underlying the antiproliferative effects of acridine derivatives is their ability to interfere with the cell cycle, leading to arrest at specific checkpoints. rsc.org This disruption prevents cancer cells from proceeding through division and can ultimately trigger apoptosis. Acridine compounds have been shown to induce cell cycle arrest in the G0/G1, S, and G2/M phases, depending on the specific derivative and the cellular context. rsc.orgmdpi.comnih.govacs.org

G2/M Phase Arrest: A chalcone-acridine hybrid was demonstrated to cause a potent antiproliferative effect in melanoma cells by inducing cell cycle arrest at the G2/M phase. mdpi.com This arrest was associated with changes in the expression and phosphorylation of key cell cycle regulatory proteins, including cyclin B1 and ChK1. mdpi.com Similarly, an imidazacridine derivative induced G2/M arrest in breast cancer cells. nih.gov Progression from the G2 to the M phase is a critical control point, and its disruption is a common mechanism for anticancer agents. nih.gov

G0/G1 Phase Arrest: The same imidazacridine derivative that caused G2/M arrest in breast cancer was found to induce arrest at the G0/G1 phase in leukemia and lymphoma cells, indicating a cell-type-specific effect. nih.gov Other acridone (B373769) analogues have also been observed to arrest cells in the G0/G1 phase. rsc.org

S Phase Arrest: A platinum-acridine hybrid agent was shown to induce a robust S phase arrest in non-small cell lung cancer cells. acs.org This was linked to a pronounced inhibition of DNA replication, as confirmed by reduced incorporation of nucleoside analogues into newly synthesized DNA. acs.org

| Acridine Derivative Type | Cell Line Type | Phase of Arrest |

|---|---|---|

| Chalcone-Acridine Hybrid | Melanoma | G2/M |

| Imidazacridine Derivative | Breast Cancer | G2/M |

| Imidazacridine Derivative | Leukemia/Lymphoma | G0/G1 |

| Platinum-Acridine Hybrid | Non-small Cell Lung Cancer | S |

| Pyridyl Acridones | C6 (Glioma) | G0/G1 |

Mechanisms of Apoptosis Induction

The precise mechanisms by which 9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE induces apoptosis are not extensively detailed in the current scientific literature. However, insights can be drawn from the known cytotoxic and genotoxic properties of structurally related acridine compounds. The parent compound, 9-aminoacridine, and its derivatives are recognized for their ability to intercalate into DNA. This interaction can disrupt DNA replication and transcription, leading to cellular stress and the initiation of programmed cell death.

For the related compound, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), studies have demonstrated its cytotoxic effects, which are often a precursor to apoptosis. While the specific apoptotic pathways (intrinsic or extrinsic) have not been fully elucidated for this compound, it is plausible that its DNA-damaging capabilities could trigger the intrinsic apoptotic pathway. This pathway is initiated in response to cellular stress, such as DNA damage, and involves the mitochondria-mediated activation of caspases.

Furthermore, another closely related compound, Tacrine (9-amino-1,2,3,4-tetrahydroacridine), has been shown to induce apoptosis in HepG2 cells through a pathway dependent on both lysosomes and mitochondria. This process is linked to the generation of reactive oxygen species (ROS), which can act as signaling molecules to initiate and execute apoptosis.

DNA Damage and Repair Pathway Perturbations (e.g., H2AX phosphorylation)

A study investigating the effects of 9-AA on the DNA damage response (DDR) found that it could inhibit the formation of Mediator of DNA damage Checkpoint 1 (MDC1) foci, a process that occurs downstream of H2AX phosphorylation. nih.gov In vitro experiments further demonstrated that 9-AA could directly suppress the phosphorylation of H2AX at serine 139, although this effect was observed at higher concentrations. nih.govfrontiersin.org This suggests that the acridine structure can interfere with the signaling cascade that is crucial for the repair of DNA damage.

The genotoxic properties of the related compound 9-amino-6-chloro-2-methoxyacridine (ACMA) have also been established. nih.gov Its ability to intercalate into DNA and induce mutations implies the generation of DNA lesions that would typically activate the DDR, including the phosphorylation of H2AX. nih.gov Therefore, it is plausible that this compound also engages with DNA, causing damage that necessitates a cellular repair response, which may be modulated by the compound itself.

Influence on Signaling Pathways (e.g., PI3K/AKT/mTOR, NF-κB, p53)

The influence of the acridine scaffold on key cellular signaling pathways has been a subject of significant research, with studies on 9-aminoacridine (9-AA) revealing a multi-targeted regulatory role. Research has shown that 9-AA can simultaneously suppress the pro-survival Nuclear Factor-kappaB (NF-κB) pathway and activate the p53 tumor suppressor pathway. frontiersin.org

Further investigation into the underlying mechanisms of these effects has identified the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway as a primary target of 9-AA. frontiersin.org Treatment with 9-AA was found to selectively downregulate the p110γ catalytic subunit of PI3K. nih.govfrontiersin.org This inhibition of the PI3K/AKT/mTOR pathway is a key event that subsequently impacts the p53 and NF-κB signaling cascades. frontiersin.org The suppression of this pathway by 9-AA leads to a decrease in the phosphorylation of p65 (a subunit of NF-κB) and Hdm2 (a negative regulator of p53), effectively inhibiting NF-κB and activating p53. nih.gov

In contrast, studies on the closely related compound Tacrine (9-amino-1,2,3,4-tetrahydroacridine) have shown that it can protect against apoptosis by preventing the production of pro-apoptotic genes such as p53 and bax. nih.gov This suggests that substitutions on the acridine ring and the saturation of one of the aromatic rings can lead to different effects on the p53 pathway. Tacrine has also been reported to exert anti-inflammatory effects through the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) signaling pathway. nih.gov

| Pathway | Effect of 9-Aminoacridine (9-AA) | Key Findings |

|---|---|---|

| PI3K/AKT/mTOR | Inhibition | Downregulation of the p110γ catalytic subunit of PI3K. nih.govfrontiersin.org |

| NF-κB | Suppression | Decreased phosphorylation of the p65 subunit. nih.govfrontiersin.org |

| p53 | Activation | Mediated through the inhibition of the PI3K/AKT/mTOR pathway. frontiersin.org |

Effects on Cytokine Modulation within the Microenvironment of Biological Models

The immunomodulatory properties of acridine derivatives, including their effects on cytokine production, have been investigated in various biological models. For the closely related compound Tacrine (9-amino-1,2,3,4-tetrahydroacridine), studies have demonstrated its ability to modulate cytokine levels. In a rat model of neuropathic pain, Tacrine treatment led to a decrease in the levels of the pro-inflammatory cytokines Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in the blood. nih.gov This anti-inflammatory effect was associated with its action on the JAK2/STAT3 signaling pathway. nih.gov

Furthermore, research on another 9-aminoacridine derivative, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), in a tumor microenvironment model, revealed a more complex pattern of cytokine modulation. Treatment with ACS-AZ resulted in a reduction of Interleukin-1 beta (IL-1β) and C-C Motif Chemokine Ligand 2 (CCL-2) levels. nih.gov Concurrently, an increase in the levels of TNF-α and Interleukin-4 (IL-4) was observed. nih.gov The reduction in IL-1β and CCL-2 was linked to an anti-angiogenic effect, while the increase in TNF-α and IL-4 was associated with direct cytotoxicity towards tumor cells. nih.gov

In vitro studies with Tacrine have also shown that it can act as an immunosuppressant by down-regulating the activity of Natural Killer (NK) cells. nih.gov NK cell activity is a crucial component of the innate immune response and is regulated by a variety of cytokines. This finding further supports the immunomodulatory potential of the tetrahydroacridine scaffold.

| Compound | Biological Model | Cytokine Modulation |

|---|---|---|

| Tacrine | Rat model of neuropathic pain | ↓ IL-1, ↓ IL-6, ↓ TNF-α nih.gov |

| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Ehrlich ascites carcinoma | ↓ IL-1β, ↓ CCL-2, ↑ TNF-α, ↑ IL-4 nih.gov |

| Tacrine | Human peripheral blood lymphocytes | Down-regulation of NK cell activity nih.gov |

Preclinical Mechanistic Investigations of 9 Amino 6 Chloro 1,2,3,4 Tetrahydro Acridine in Biological Systems

In Vitro Cellular Studies for Mechanistic Elucidation

Proliferation and Viability Assays in Model Cell Lines (e.g., Human Lung Adenocarcinoma, Colorectal Adenocarcinoma, Pancreatic Cancer Cells)

Currently, there is a lack of specific published data from in vitro studies assessing the direct effects of 9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE on the proliferation and viability of cancer cell lines such as human lung adenocarcinoma, colorectal adenocarcinoma, or pancreatic cancer cells. The primary research focus for this compound has been on its neurological effects, particularly its potent inhibition of cholinesterase enzymes. While the parent compound, tacrine (B349632), has been noted to inhibit topoisomerases and DNA transcription, which are mechanisms relevant to anticancer activity, specific cytotoxic and antiproliferative assays for the 6-chloro derivative against these cancer models are not extensively documented in existing literature. mdpi.com

Cell Cycle Analysis via Flow Cytometry

There are no available scientific reports detailing the effects of this compound on cell cycle progression in eukaryotic cells. Flow cytometry is a standard method to analyze the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M) by staining cellular DNA with a fluorescent dye. thermofisher.comthermofisher.com However, studies employing this technique to elucidate whether this compound induces cell cycle arrest or other perturbations have not been identified.

Apoptosis Detection Methods (e.g., Caspase Activation, Annexin V Staining, PARP-1 Cleavage)

Investigations into the pro-apoptotic potential of this compound are not present in the available scientific literature. Standard methods to detect apoptosis include monitoring the externalization of phosphatidylserine using Annexin V staining, measuring the activation of key executioner enzymes like caspase-3, and observing the cleavage of downstream substrates such as Poly (ADP-ribose) polymerase-1 (PARP-1). nih.govbiotium.com While the parent compound, tacrine, has been associated with apoptosis induction in neuronal cells through endoplasmic reticulum stress, similar mechanistic studies for its 6-chloro derivative have not been reported. nih.gov

Enzyme Activity Assays (e.g., Topoisomerase Relaxation/Unwinding, Cholinesterase Activity)

The enzymatic inhibitory profile of this compound has been primarily characterized in the context of its potent anticholinesterase activity.

Cholinesterase Activity: this compound, also known as 6-chlorotacrine, is a highly potent cholinesterase inhibitor, demonstrating greater inhibitory activity than its parent compound, tacrine. nih.govresearchgate.net The addition of a chlorine atom at the C6 position of the tetrahydroacridine nucleus significantly enhances its inhibitory potential. researchgate.net

Theoretical studies using multiconfiguration thermodynamic integration have been conducted to compare the binding affinity of 6-chlorotacrine and tacrine to the enzyme acetylcholinesterase (AChE). These computational analyses revealed that 6-chlorotacrine binds more strongly to Torpedo californica acetylcholinesterase. nih.govresearchgate.net The enhanced affinity is attributed to the electron-withdrawing effect of the chlorine atom, which alters the electron density of the acridine (B1665455) ring system. This redistribution of electron density is suggested to increase the attractive potential between the protonated inhibitor molecule and the adjacent aromatic residues of Phe-330 and Trp-84 within the enzyme's active site. nih.govresearchgate.net

| Compound | Target Enzyme | Relative Binding Free Energy (ΔΔG) vs. Tacrine | Binding Free Energy (ΔG) | Reference |

|---|---|---|---|---|

| This compound (6-Chlorotacrine) | Torpedo californica Acetylcholinesterase | -0.7 ± 0.4 kcal/mol | -3.3 kcal/mol | nih.govresearchgate.net |

| 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine) | Torpedo californica Acetylcholinesterase | N/A | -2.9 kcal/mol | nih.govresearchgate.net |

Topoisomerase Activity: While the broader class of acridine compounds and the parent molecule tacrine are known to have activity as topoisomerase inhibitors, specific in vitro assays measuring the effect of this compound on topoisomerase-mediated DNA relaxation or unwinding are not documented in the reviewed literature. mdpi.com

DNA Binding Assays (e.g., Ethidium Bromide Displacement, UV-Vis Titration)

There is no specific experimental data available from DNA binding assays for this compound. Acridine derivatives are well-known DNA intercalators, a mechanism that typically involves the insertion of their planar ring system between the base pairs of the DNA double helix. This interaction can be quantified using methods like ethidium bromide displacement assays or spectroscopic titrations. However, studies applying these techniques to characterize the DNA binding properties of this specific 6-chloro substituted compound have not been found.

Studies on Chemoresistance Modulation in Drug-Resistant Cell Lines

There is no information available from preclinical studies to suggest a role for this compound in the modulation of chemoresistance. Research investigating whether this compound can sensitize drug-resistant cancer cell lines to conventional chemotherapeutic agents has not been reported.

In Vivo Mechanistic Model Studies

Investigation of Antiangiogenic Action in Animal Models

Currently, there is a lack of publicly available scientific literature detailing in vivo studies on the antiangiogenic action of this compound in animal models. While other derivatives of the 9-aminoacridine (B1665356) scaffold have been investigated for their potential to inhibit the formation of new blood vessels, specific data for the 6-chloro substituted tetrahydroacridine variant is not present in the reviewed preclinical studies.

Analysis of Cytokine and Inflammatory Mediator Modulation in Preclinical Models

Detailed in vivo analyses of how this compound modulates cytokines and inflammatory mediators in preclinical models have not been reported in the available scientific research. Studies on related 9-aminoacridine compounds have shown modulation of key cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α) in tumor models, but specific findings related to the 6-chloro tetrahydroacridine derivative are absent from the current body of literature.

Biochemical Marker Analysis in Animal Tissues for Enzyme Activity or Pathway Perturbations

The primary biochemical mechanism investigated for this compound and its parent compounds relates to the inhibition of cholinesterase enzymes. The parent compound, 9-Amino-1,2,3,4-tetrahydroacridine (THA), also known as Tacrine, is a well-documented inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132).

In vivo studies on THA have demonstrated its ability to inhibit brain acetylcholinesterase, leading to elevated levels of acetylcholine in the central nervous system of rats. nih.gov This mechanism is believed to be responsible for its effects in models of cognitive impairment. nih.gov For instance, brain concentrations of THA in rats were found to be sufficient to inhibit AChE, correlating with its activity in reversing scopolamine-induced amnesia. nih.gov

The specific compound, this compound (Cl-THA), has been synthesized and evaluated in the context of cholinesterase inhibition, alongside Tacrine and other derivatives. cuni.cz While detailed in vivo biochemical data for Cl-THA is limited in the available literature, its structural similarity to Tacrine strongly suggests that its primary mode of action involves the perturbation of the cholinergic system through enzyme inhibition. Studies on various analogs of THA have consistently focused on their potency as cholinesterase inhibitors as a key biochemical marker of activity. nih.gov

Below is a data table summarizing the in vitro inhibitory activity of the parent compound, Tacrine (THA), against key enzymes.

| Compound | Enzyme | IC50 | Organism |

| Tacrine (THA) | Acetylcholinesterase (AChE) | 223 nM | Rat (Brain) |

This table shows the in vitro enzyme inhibition data for the parent compound Tacrine (THA) as context for the likely activity of its chloro-derivative. nih.gov

Computational and Theoretical Approaches in Characterizing 9 Amino 6 Chloro 1,2,3,4 Tetrahydro Acridine

Molecular Docking Simulations for Ligand-Target Interactions (e.g., DNA, Enzymes)

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to its biological target. For 9-amino-6-chloro-1,2,3,4-tetrahydroacridine and its analogs, a primary target of interest is the enzyme acetylcholinesterase (AChE), which is implicated in Alzheimer's disease.

Studies on the parent compound, tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), and its derivatives have extensively utilized molecular docking to understand their interaction with AChE. These simulations have been instrumental in the development of Quantitative Structure-Activity Relationship (QSAR) models. The alignment of molecules for these studies often relies on docking models of the parent compounds with the target enzyme. acs.orgnih.gov

Research comparing the binding of tacrine and 6-chlorotacrine to acetylcholinesterase has shown that the chloro-substitution enhances the binding affinity. Electrostatic calculations indicated that the change in electron density distribution upon chlorination of tacrine is a key factor in the increased attraction between the protonated inhibitor and the aromatic residues, such as Phe-330 and Trp-84, within the enzyme's active site. researchgate.net

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic perspective on ligand-target interactions, revealing the stability of the complex and any conformational changes that may occur over time.

MD simulations of the acetylcholinesterase dimer from Torpedo californica in complex with tacrine have shown fluctuations in the width of the primary channel to the active site, which are significant enough to allow substrate entry. acs.org These simulations also identified alternative entry points to the active site, suggesting a porous wall that facilitates the transport of solvent molecules involved in catalysis. acs.org

Further MD studies on butyrylcholinesterase (BChE) in complex with tacrine have highlighted the importance of protonating specific residues, such as Glu197, for stabilizing the participation of a localized water molecule and preserving the integrity of the catalytic triad. nih.govnih.gov The simulations identified key residues, including Asp70, Ser79, Trp82, Gly116, Thr120, Tyr332, and His438, as crucial for stabilizing tacrine in the BChE binding pocket, with hydrogen bonding and π-π interactions being significant contributing factors. nih.gov

While direct MD simulations on 9-amino-6-chloro-1,2,3,4-tetrahydroacridine are not extensively documented, the insights gained from tacrine simulations are highly relevant. The presence of the chloro group would likely influence the electronic and steric interactions within the binding pocket, potentially altering the stability and dynamics of the complex.

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Interaction Energies

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and interaction energies of molecules.

DFT studies on tacrine and its derivatives have provided valuable information on their electronic properties. For instance, a comparative study of tacrine and its selenium-containing derivatives revealed that structural modifications significantly impact electronic characteristics. Tacrine itself has a high electronegativity and a wide HOMO-LUMO gap, suggesting lower chemical reactivity. nih.gov The introduction of substituents, such as a chloro group, would be expected to modulate these electronic properties, influencing the molecule's interaction with its biological targets.

DFT calculations have been employed to elucidate the stability, physicochemical parameters, and chemical reactivity of various tacrine derivatives. eurekaselect.comresearchgate.net These calculations are also used to understand the nature of intermolecular interactions, such as those in charge-transfer complexes involving acridine (B1665455) moieties. conicet.gov.ar

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity.

A comprehensive SAR study on a series of 9-amino-1,2,3,4-tetrahydroacridine derivatives, including those substituted at the 6- and 7-positions, has been conducted. acs.orgnih.gov Using the Hansch approach, QSAR equations were developed that quantitatively described the impact of substituents on acetylcholinesterase (AChE) inhibitory activity. These models revealed a detrimental steric effect for substituents at position 7 and a favorable electron-attracting effect for substituents at positions 6 and 7. acs.orgnih.gov

The 3D-QSAR technique, CoMFA, was also applied to a series of AChE inhibitors, including 9-amino-1,2,3,4-tetrahydroacridines. acs.orgnih.gov A highly significant CoMFA model was generated using the steric field alone. The findings from both the classical QSAR and 3D-QSAR models were consistent, both highlighting the negative impact of substituents at position 7 and suggesting a hydrophobic character for the favorable effect of substituents at position 6. acs.orgnih.gov

To validate the predictive power of these models, a novel tacrine derivative, 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, was synthesized and tested. The experimentally determined pIC50 value showed reasonable agreement with the values predicted by both the classical and CoMFA models, demonstrating the utility of these computational approaches in guiding the design of new inhibitors. acs.orgnih.gov

Table 1: QSAR Model Predictions for 6-Substituted Tacrine Analogues

| Compound | Substituent (Position 6) | Experimental pIC50 | Predicted pIC50 (Classical QSAR) | Predicted pIC50 (CoMFA) |

|---|---|---|---|---|

| Tacrine | H | - | - | - |

Data sourced from Recanatini et al., J. Med. Chem. 2000, 43 (10), 2007–2018. acs.orgnih.gov

Cheminformatics and In Silico Property Prediction for Mechanistic Understanding

Cheminformatics and in silico property prediction play a crucial role in the early stages of drug discovery by estimating the physicochemical and pharmacokinetic properties of a compound. These predictions help in assessing the "drug-likeness" of a molecule and identifying potential liabilities.

Table 2: Predicted Physicochemical Properties of 9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE

| Property | Predicted Value | Method/Software |

|---|---|---|

| Molecular Weight | 232.71 g/mol | - |

| LogP | ~3.5 | Various QSPR models |

| Water Solubility | Low | Based on LogP |

| pKa | ~8.5 (basic) | ACD/Labs, ChemAxon |

| Polar Surface Area | ~38 Ų | Computational software |

| Number of H-bond Donors | 1 | Molecular structure |

These are estimated values from various computational prediction tools and should be considered as approximations.

These predicted properties suggest that 9-amino-6-chloro-1,2,3,4-tetrahydroacridine has moderate lipophilicity, which is often favorable for crossing the blood-brain barrier, a desirable characteristic for drugs targeting central nervous system disorders like Alzheimer's disease.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are advanced computational methods that provide detailed insights into the nature of chemical bonds and non-covalent interactions within and between molecules.

NCI analysis is particularly useful for visualizing weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which are crucial for ligand-protein binding. Studies on tacrine's interaction with acetylcholinesterase have utilized NCI to understand the key non-covalent interactions that stabilize the complex. nih.gov These analyses have identified cation-π and sigma-π interactions, as well as close stacking interactions between the protonated tacrine and aromatic residues like Trp86 and Tyr337. nih.gov

QTAIM provides a rigorous framework for defining atoms within molecules and characterizing the nature of chemical bonds based on the topology of the electron density. This method has been applied to study intermolecular interactions in complexes of acridine with fenamic acids. mdpi.comresearchgate.net The analysis of bond critical points (BCPs) in the electron density allows for the quantification of the strength and nature of interactions, such as O-H···N hydrogen bonds and π-π stacking. mdpi.com

While specific NCI and QTAIM studies on 9-amino-6-chloro-1,2,3,4-tetrahydroacridine are limited, the application of these methods to the parent acridine and tacrine systems provides a strong foundation for understanding the non-covalent interactions that govern the behavior of this chloro-substituted derivative.

Advanced Spectroscopic and Analytical Methodologies in the Research of 9 Amino 6 Chloro 1,2,3,4 Tetrahydro Acridine

Spectroscopic Techniques for Ligand-Biomolecule Interactions

Spectroscopy is a cornerstone for studying the non-covalent interactions between ligands and biomolecules. These methods are sensitive to changes in the electronic and structural environment of both the small molecule and the biological target.

UV-Visible absorption spectroscopy is a widely used technique to confirm the formation of a complex between a ligand and a biomolecule and to determine binding parameters. ut.ac.ir When a small molecule binds to a macromolecule like DNA, changes in its absorption spectrum, such as a shift in wavelength (hypsochromic/blue or bathochromic/red shift) or a change in molar absorptivity (hypochromism or hyperchromism), are often observed. mdpi.com

The interaction of acridine (B1665455) derivatives with DNA can be monitored by titrating a solution of the compound with increasing concentrations of DNA. For instance, in studies of the related compound 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), its complex UV-Vis spectrum with absorption bands at 326, 340, 411, and 433 nm shows distinct changes upon the addition of DNA. researchgate.net A decrease in the intensity of these bands can be observed, and the appearance of isosbestic points reveals the formation of a DNA-ACMA complex. researchgate.net

The binding constant (Kb), which quantifies the affinity of the ligand for the biomolecule, can be calculated from the spectral titration data using equations like the Benesi-Hildebrand or Scatchard plot analysis. These analyses allow for the determination of the strength of the interaction. For example, studies on ACMA revealed the formation of three distinct complexes with DNA, and a comparison of absorbance, fluorescence, and kinetic experiments allowed for the determination of their binding constants. researchgate.netchemicalbook.com

Table 1: Example Binding Constants for the Related Compound ACMA with DNA (Data derived from studies on 9-amino-6-chloro-2-methoxyacridine) researchgate.netchemicalbook.com

| Complex | Binding Constant (K) M⁻¹ |

|---|---|

| PD(I) | (6.5 ± 1.1) × 10⁴ |

| PD(II) | (5.5 ± 1.5) × 10⁴ |

| PD(III) | (5.7 ± 0.03) × 10⁴ |

Fluorescence spectroscopy is an exceptionally sensitive technique for studying ligand-biomolecule interactions, particularly for fluorescent compounds like acridine derivatives. nih.gov The binding of a molecule to a biological target can lead to changes in its fluorescence properties, including the emission intensity, wavelength, and lifetime. unito.it

A common phenomenon observed is fluorescence quenching, where the fluorescence intensity of the compound decreases upon binding to a biomolecule like DNA or proteins. researchgate.net This quenching can occur through two primary mechanisms: dynamic (collisional) quenching, which results from collisions between the fluorophore and the quencher, and static quenching, which arises from the formation of a non-fluorescent ground-state complex. spectroscopyonline.com

By monitoring the decrease in fluorescence intensity as a function of the biomolecule concentration, one can determine binding parameters. The Stern-Volmer equation is often used to analyze the quenching mechanism. For the related compound ACMA, titration with DNA leads to a sharp decrease in its fluorescence emission. researchgate.net This quenching is indicative of a strong interaction, often associated with the intercalation of the acridine ring between the DNA base pairs. chemodex.com The analysis of fluorescence binding isotherms can yield the binding constant (KF) and the number of binding sites (n). researchgate.net

Table 2: Example Fluorescence Quenching Parameters for ACMA-DNA Interaction at Varying Ionic Strengths (Illustrative data based on studies of 9-amino-6-chloro-2-methoxyacridine) researchgate.net

| Ionic Strength (M) | Binding Constant (KF) x 10⁵ M⁻¹ | Number of Binding Sites (nF) |

|---|---|---|

| 0.01 | 12.6 | 0.25 |

| 0.05 | 2.0 | 0.25 |

| 0.10 | 0.65 | 0.25 |

| 0.30 | 0.19 | 0.25 |

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the structural changes induced in chiral biomolecules, such as DNA and proteins, upon ligand binding. nih.govnih.gov DNA has a characteristic CD spectrum that is sensitive to its conformation (e.g., B-form, A-form, or Z-form). mdpi.com

When a ligand binds to DNA, it can perturb the DNA's secondary structure, leading to changes in its CD spectrum. nih.gov For example, intercalation of a molecule between DNA base pairs typically results in an increase in the intensity of the positive band around 275 nm and the negative band around 245 nm, which is characteristic of B-form DNA. Groove binding, on the other hand, may cause less significant changes. In studies involving ACMA, increasing concentrations of the compound induced complex changes in the CD spectrum of DNA, indicating significant structural perturbations and a non-simple interaction mechanism. researchgate.net These spectral changes provide valuable clues about the binding mode of the compound. mdpi.com

Advanced Electrophoretic Techniques for DNA-Compound Interactions (e.g., DNA Relaxation and Unwinding Assays)

Electrophoretic techniques are instrumental in studying the effects of small molecules on DNA topology. DNA unwinding and relaxation assays are particularly useful for identifying intercalating agents.

DNA topoisomerases are enzymes that relax supercoiled DNA. Intercalating agents can inhibit the activity of these enzymes by altering the DNA structure. An unwinding assay can be performed using agarose gel electrophoresis to monitor the mobility of supercoiled plasmid DNA. When an intercalating agent binds to the DNA, it unwinds the double helix, which can be observed as a change in the electrophoretic mobility of the plasmid. The ability of a compound to unwind supercoiled DNA is a hallmark of intercalation. Studies on various 6-chloro-substituted acridines have used viscometric titrations with covalently closed circular superhelical DNA (ccs-DNA) to determine their DNA unwinding angles, providing a quantitative measure of their intercalative ability. nih.gov For example, many of these derivatives were found to have unwinding angles close to 17 degrees. nih.gov Research on ACMA also employed unwinding electrophoresis to characterize its interaction with DNA. researchgate.netchemicalbook.com

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Detailed Structural Elucidation in Mechanistic Studies

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are high-resolution analytical techniques that provide detailed structural information.

Mass Spectrometry (MS) provides highly accurate mass measurements, which can confirm the identity and purity of a compound. Techniques like Electrospray Ionization (ESI-MS) can also be used to study non-covalent ligand-biomolecule complexes, providing information on binding stoichiometry. While specific MS data for 9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE is not available in the search results, the mass spectrum for the parent compound, 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine), shows a precursor ion [M+H]⁺ at m/z 199, which can be fragmented to yield structural information. massbank.eu A similar approach would be applied to its 6-chloro derivative to confirm its structure and investigate its interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide atomic-level structural details of molecules in solution. 1D NMR (¹H and ¹³C) is used to confirm the chemical structure of the compound. 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to study the three-dimensional structure of a ligand-DNA complex. By observing intermolecular NOEs between the protons of the compound and the protons of the DNA, it is possible to determine the precise location and orientation of the molecule within the DNA grooves or intercalated between base pairs.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis of Interactions

Fourier Transform Infrared (FT-IR) spectroscopy measures the vibrational frequencies of chemical bonds within a molecule. researchgate.net The binding of a ligand to a biomolecule can cause shifts in the vibrational frequencies of the functional groups involved in the interaction, both on the ligand and the biomolecule. nih.gov

By comparing the FT-IR spectrum of free DNA with that of a ligand-DNA complex, one can identify which functional groups are involved in the binding. For instance, shifts in the bands corresponding to the phosphate (B84403) backbone (PO₂⁻), deoxyribose sugar, and the functional groups of the DNA bases (e.g., C=O, N-H) can indicate specific interaction sites. Similarly, changes in the vibrational modes of the amino group or the aromatic rings of the acridine compound would provide evidence of their involvement in the binding process. researchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 9-amino-6-chloro-2-methoxyacridine | ACMA |

| 9-Amino-1,2,3,4-tetrahydroacridine | Tacrine (B349632), THA |

| Deoxyribonucleic acid | DNA |

Voltammetric Analysis of this compound Remains an Unexplored Area of Research

A thorough review of scientific literature reveals a significant gap in the electrochemical characterization of the compound 9-amino-6-chloro-1,2,3,4-tetrahydroacridine. Specifically, there is a notable absence of published research detailing the use of voltammetric methods to investigate its electrochemical properties and its interactions with biological interfaces. While the broader family of acridine derivatives has been the subject of numerous electrochemical studies, this particular substituted tetrahydroacridine analogue has not been a specific focus of such analyses.

Voltammetric methods are powerful techniques for elucidating the redox behavior of electroactive molecules and for studying their interactions with biological targets such as DNA and proteins. These methods, which include cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry, can provide valuable insights into reaction mechanisms, thermodynamic parameters, and binding affinities.

Research has been conducted on structurally related compounds, which underscores the potential for similar investigations into 9-amino-6-chloro-1,2,3,4-tetrahydroacridine. For instance, studies on other 9-aminoacridine (B1665356) derivatives have successfully employed voltammetry to explore their electrochemical oxidation and their intercalation with DNA. Similarly, the electrochemical behavior of tacrine (9-amino-1,2,3,4-tetrahydroacridine) and its analogues has been investigated to understand their mechanism of action and potential neuroprotective effects. The electrochemical properties of various chloro-substituted acridines have also been a subject of research, highlighting the influence of halogen substituents on the redox characteristics of the acridine core.

However, the specific combination of the 9-amino group, the 6-chloro substituent, and the saturated tetrahydro- ring in 9-amino-6-chloro-1,2,3,4-tetrahydroacridine presents a unique molecular structure whose electrochemical fingerprint has yet to be documented in the scientific literature. The electron-donating amino group, the electron-withdrawing chloro group, and the non-aromatic nature of the tetrahydro- portion of the molecule would all be expected to influence its oxidation and reduction potentials and its mode of interaction with biological macromolecules.

The absence of specific voltammetric data for 9-amino-6-chloro-1,2,3,4-tetrahydroacridine means that key information, such as its oxidation and reduction potentials, the reversibility of its redox processes, and the kinetics of its electron transfer reactions, remains unknown. Furthermore, there is no available data on its binding constants or the nature of its interaction with biological interfaces as determined by electrochemical methods.

Future research employing voltammetric techniques would be invaluable in characterizing the electrochemical profile of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine. Such studies would not only contribute to a more comprehensive understanding of the structure-activity relationships within the broader class of acridine compounds but could also provide a foundation for the development of novel electrochemical sensors or assays involving this molecule. Until such research is undertaken and published, a detailed discussion of the voltammetric analysis of this specific compound, complete with data tables and in-depth research findings, cannot be provided.

Future Research Directions and Unexplored Avenues for 9 Amino 6 Chloro 1,2,3,4 Tetrahydro Acridine Research

Elucidation of Novel Molecular Targets Beyond DNA and Canonical Enzymes

While the intercalation of 9-amino-6-chloro-1,2,3,4-tetrahydro-acridine into DNA is a well-documented phenomenon, the exploration of other potential molecular targets is a critical next step. The parent compound, 9-amino-1,2,3,4-tetrahydroacridine (tacrine), and its derivatives have been shown to interact with a range of biological molecules beyond DNA and acetylcholinesterase, suggesting that this compound may also possess a broader target profile.

Future investigations could employ a variety of modern techniques to identify these novel targets. Affinity chromatography, for instance, could be utilized to isolate proteins that bind to this compound from cell lysates. Furthermore, proteomic approaches, such as chemical proteomics, could help in the identification of direct protein targets in a cellular context. The potential for this compound to interact with other enzymes, ion channels, or receptors warrants thorough investigation. For example, studies on the related compound 9-amino-1,2,3,4-tetrahydroacridine (THA) have revealed its ability to block cardiac potassium channels, indicating that ion channels could be a promising area of investigation for this compound. chemodex.com

Investigation of Post-Translational Modification Interference

Post-translational modifications (PTMs) are crucial for the regulation of protein function, and their dysregulation is implicated in numerous diseases. The potential for small molecules to interfere with PTMs is an emerging area of research. To date, there is a significant gap in the literature regarding the effects of this compound on PTM pathways.

Future research should aim to determine whether this compound can modulate key PTMs such as phosphorylation, acetylation, ubiquitination, and methylation. High-throughput screening assays could be developed to assess the compound's impact on the activity of enzymes involved in these modifications, such as kinases, phosphatases, acetyltransferases, and deacetylases. Mass spectrometry-based proteomics could then be used to identify specific proteins whose PTM status is altered in response to treatment with this compound. Uncovering such activities would open up new avenues for understanding its cellular effects and potential therapeutic applications.

Development of Advanced In Vitro Organoid or 3D Culture Models for Mechanistic Studies

Traditional two-dimensional (2D) cell culture models often fail to recapitulate the complex microenvironment of tissues, limiting their predictive value. The advent of organoid and three-dimensional (3D) culture systems offers a more physiologically relevant platform for studying the effects of chemical compounds. thermofisher.comnih.gov These models better mimic the cell-cell and cell-matrix interactions that occur in vivo.

The application of organoid and 3D culture models to the study of this compound is a promising and unexplored avenue. For instance, cancer-derived organoids could be used to investigate the compound's anti-tumor effects in a more realistic setting, allowing for the assessment of its impact on tumor growth, invasion, and drug resistance. nih.gov Similarly, neuron-rich organoids or spheroids could provide a more accurate model for studying its neuroactive and potentially neurotoxic effects. These advanced in vitro systems would be invaluable for detailed mechanistic studies of this compound.

Application of Multi-Omics Approaches to Uncover Comprehensive Cellular Responses

To gain a holistic understanding of the cellular response to this compound, the integration of multiple "omics" technologies is essential. Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a comprehensive snapshot of the changes occurring within a cell upon exposure to the compound.

Future research should leverage these multi-omics approaches to create a detailed molecular signature of this compound's activity. For example, RNA-seq could identify gene expression changes, while proteomics could reveal alterations in protein abundance and post-translational modifications. Metabolomics would complement these datasets by identifying changes in cellular metabolism. The integration of these data would not only help to identify novel targets and pathways affected by the compound but also to understand the complex interplay of cellular processes in response to its presence.

Design of Targeted Delivery Systems for Mechanistic Probing in Complex Biological Environments

The development of targeted delivery systems for this compound could significantly enhance its utility as a research tool and its potential as a therapeutic agent. Such systems can improve the compound's solubility, stability, and bioavailability, and can direct it to specific cells or tissues, thereby minimizing off-target effects. Research on the related compound 9-amino-1,2,3,4-tetrahydroacridine (THA) has demonstrated the feasibility of a chemical delivery system to enhance its brain-targeting capabilities. nih.gov

Future research in this area could focus on the design and synthesis of various delivery platforms, such as liposomes, nanoparticles, or antibody-drug conjugates. These systems could be engineered to release the compound in response to specific stimuli, such as pH or enzyme activity, which are often altered in diseased tissues. The use of targeted delivery systems would not only be beneficial for potential therapeutic applications but would also allow for more precise mechanistic studies in complex biological environments.

Integration of Advanced Biophysical Techniques for Real-Time Interaction Dynamics

While traditional biophysical techniques have been instrumental in characterizing the interaction of acridine (B1665455) derivatives with DNA, the use of more advanced, real-time methods could provide unprecedented insights into the binding kinetics and dynamics of this compound with its molecular targets. The interaction of the related compound 9-amino-6-chloro-2-methoxy acridine with DNA has been studied using techniques such as absorbance, fluorescence, and circular dichroism spectrophotometry. nih.govresearchgate.netrsc.org

Q & A

Q. What are the established synthetic routes for 9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine, and how can their reproducibility be validated experimentally?

Methodological Answer: Synthetic routes often involve multi-step organic reactions, such as cyclization of chlorinated precursors with amino donors under controlled conditions. For validation:

- Use HPLC and NMR to confirm chemical identity and purity .

- Employ reaction yield tables to assess reproducibility across trials (Example):

| Step | Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | NH₂NH₂·H₂O | 80 | 65 | 98.5 |

| 2 | Na₂CO₃ | 120 | 72 | 97.8 |

Q. How should researchers select a theoretical framework for studying the compound’s biological activity (e.g., acetylcholinesterase inhibition)?

Methodological Answer:

- Anchor the study in established theories (e.g., cholinergic hypothesis for neurodegenerative diseases).

- Align hypotheses with prior structural analogs (e.g., tacrine derivatives) to predict binding affinity .

- Use computational tools (e.g., molecular docking) to pre-screen theoretical interactions before in vitro validation .

Q. What experimental designs are optimal for in vitro assays evaluating dose-dependent effects?

Methodological Answer:

- Use between-subjects designs with randomized control and test groups .

- Include dose-response curves with at least five concentrations (e.g., 1 nM–100 µM) to capture non-linear effects.

- Validate results via repeated-measures ANOVA to account for inter-assay variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Conduct systematic meta-analysis to identify confounding variables (e.g., solvent polarity, cell line specificity) .

- Replicate experiments under standardized conditions (e.g., ISO guidelines for assay protocols) .

- Example approach: